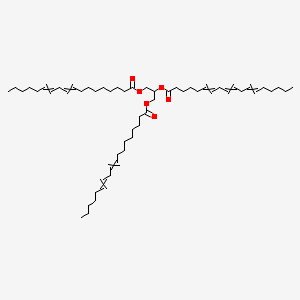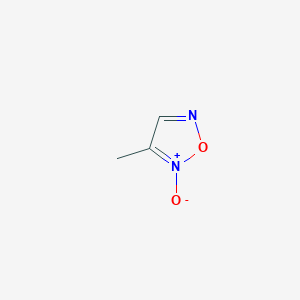
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is a synthetic steroidal compound It is structurally related to estrogens and is often used in various scientific research applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the diene and dione functionalities.
Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and consistent quality.
化学反応の分析
Types of Reactions
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the diene and dione functionalities.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The acetyl group at the 17th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dione groups can yield dihydroxy derivatives, while substitution of the acetyl group can produce various ester derivatives.
科学的研究の応用
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various physiological processes. The compound can affect gene expression, protein synthesis, and cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Estradiol: A natural estrogen with similar structural features but different functional groups.
Estrone: Another natural estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is unique due to its specific diene and dione functionalities, as well as the acetyl group at the 17th position. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
144082-89-3 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-13-methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O4/c1-11(21)24-19-6-5-16-14-4-3-12-9-17(22)18(23)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
InChIキー |
BEXUBTUAAHHKEH-BKRJIHRRSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(=O)C=C34)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(=O)C=C34)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)



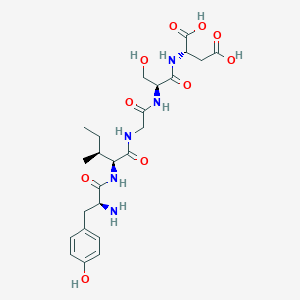
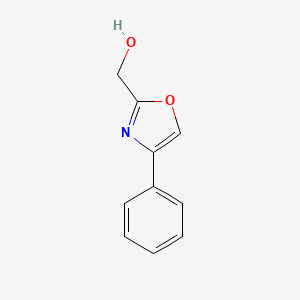
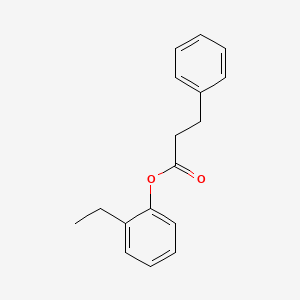
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
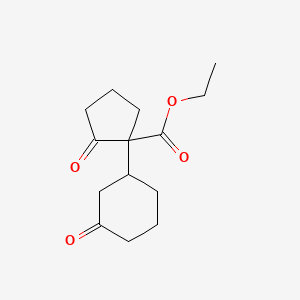

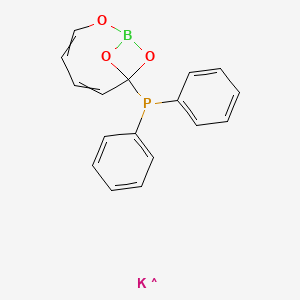
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
